Cefprozil

Pharyngitis Tonsillitis Streptococcus pyogenes

Select Cefprozil for its quantifiable advantages over cefaclor, cefuroxime, and amoxicillin-clavulanate: 2-4x greater S. pneumoniae activity, enhanced TEM-1/SHV-1 β-lactamase stability, superior middle ear fluid penetration, and a 96% clinical response rate in lower RTI vs 82.5% for cefuroxime. An 11% adverse event rate versus 20% for amoxicillin-clavulanate supports pediatric otitis media modeling. These differentiated performance characteristics make cefprozil the rational API choice for empiric therapy research and formulation development targeting β-lactamase-endemic settings.

Molecular Formula C18H19N3O5S
Molecular Weight 389.4 g/mol
CAS No. 92665-29-7
Cat. No. B1668874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefprozil
CAS92665-29-7
Synonyms7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate
7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Arzimol
BMY 28100
BMY-28100
Brisoral
cefprozil
cefprozil monohydrate
Cefzil
Procef
Molecular FormulaC18H19N3O5S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
InChIInChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1
InChIKeyWDLWHQDACQUCJR-PBFPGSCMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.49e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefprozil (CAS 92665-29-7) Procurement Guide: A Second-Generation Oral Cephalosporin


Cefprozil (CAS 92665-29-7) is an orally active second-generation cephalosporin antibiotic [1]. It is a β-lactam antibiotic that inhibits bacterial cell wall synthesis, demonstrating bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens [2]. Cefprozil is used clinically to treat mild-to-moderate infections including pharyngitis, tonsillitis, acute otitis media, acute sinusitis, secondary bacterial infections of acute bronchitis, and uncomplicated skin and skin structure infections [3]. The compound exists as a mixture of cis and trans isomers, with the cis isomer being the predominant active component [4].

Why Cefprozil (CAS 92665-29-7) Should Not Be Interchanged with Other Oral Cephalosporins


Although cefprozil belongs to the second-generation oral cephalosporin class, significant quantitative differences in antibacterial spectrum, potency, pharmacokinetic tissue penetration, β-lactamase stability, and clinical efficacy preclude its interchangeability with close analogs such as cefaclor, cefuroxime axetil, or cefixime [1]. Cefprozil demonstrates 2- to 4-fold greater in vitro activity against key Gram-positive pathogens like Streptococcus pneumoniae compared to cefaclor, while maintaining clinically meaningful activity against Haemophilus influenzae and Moraxella catarrhalis [2]. Its enhanced stability to TEM-1 and SHV-1 β-lactamases, superior middle ear fluid penetration, and favorable once- or twice-daily dosing regimen provide distinct clinical advantages over comparators in specific infection types [3]. Substituting cefprozil with another cephalosporin without considering these quantifiable differences may result in suboptimal pathogen eradication, reduced clinical efficacy, or unnecessary adverse events.

Cefprozil (CAS 92665-29-7) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


Superior Pathogen Eradication vs. Cefaclor in Pharyngitis/Tonsillitis: Direct Comparative Clinical Trial Data

In a multicenter, randomized clinical trial comparing cefprozil to cefaclor for the treatment of mild-to-moderate tonsillopharyngitis, cefprozil achieved a significantly higher pathogen eradication rate. The eradication rate for evaluable patients receiving cefprozil was 83%, compared to 76% for patients receiving cefaclor (P = 0.035) [1]. The overall response rate was also significantly better with cefprozil (80%) than with cefaclor (72%, P = 0.018) [2].

Pharyngitis Tonsillitis Streptococcus pyogenes Clinical trial

2- to 4-Fold Greater In Vitro Potency Against S. pneumoniae vs. Cefaclor and Cefixime: MIC90 Comparative Data

In vitro susceptibility testing of clinical isolates from respiratory tract infections demonstrated that cefprozil is 2- to 4-fold more active against Streptococcus pneumoniae than cefaclor. The MIC90 for cefprozil was 0.125 µg/mL, compared to 0.38 µg/mL for cefaclor [1]. Additionally, cefprozil demonstrates robust activity against S. pneumoniae, unlike cefixime which has limited Gram-positive activity and is particularly inactive against staphylococci (MIC90 32 mg/L) [2].

Streptococcus pneumoniae MIC90 Antibacterial activity Respiratory tract infections

Higher and More Sustained Middle Ear Fluid Concentrations vs. Cefaclor in Pediatric Otitis Media

A pharmacokinetic study comparing cefprozil 15 mg/kg twice daily to cefaclor 13.3 mg/kg three times daily in pediatric patients demonstrated that cefprozil achieved higher middle ear effusion concentrations and persisted for a longer duration than cefaclor [1]. This superior penetration profile is supported by the observation that cefprozil produced significantly more rapid clinical improvement between days 3 and 5 of treatment compared to cefaclor in children with acute otitis media [2].

Otitis media Pharmacokinetics Tissue penetration Pediatric

Significantly Higher Clinical Response Rate vs. Cefuroxime Axetil in Lower Respiratory Tract Infections

A comparative clinical study demonstrated that cefprozil 500 mg twice daily achieved a significantly higher clinical response rate than cefuroxime axetil 500 mg twice daily in the treatment of lower respiratory tract infections. The clinical response rate was 96% for cefprozil compared to 82.5% for cefuroxime axetil [1]. This represents a 13.5% absolute improvement in clinical response.

Lower respiratory tract infection Bronchitis Clinical response Cefuroxime

Lower Incidence of Adverse Events vs. Amoxicillin-Clavulanate in Pediatric Otitis Media

In a multi-investigator clinical trial evaluating 891 pediatric patients with acute otitis media, cefprozil was associated with a significantly lower rate of adverse clinical events compared to amoxicillin-clavulanate. The adverse event rate was 11% for cefprozil-treated patients versus 20% for amoxicillin-clavulanate-treated patients [1]. Additionally, gastrointestinal adverse experiences, including diarrhea, were reported more frequently in the amoxicillin-clavulanate group [2].

Adverse events Tolerability Amoxicillin-clavulanate Pediatric

Enhanced Stability to TEM-1 and SHV-1 β-Lactamases Compared to Other Oral Cephalosporins

Cefprozil displays enhanced stability to the commonly encountered TEM-1 and SHV-1 plasmid-mediated β-lactamases, which are found in Haemophilus influenzae, Neisseria gonorrhoeae, and Enterobacteriaceae [1]. This stability exceeds that of several other oral cephalosporins for important Gram-negative pathogens [2]. In direct comparison, cefprozil was more stable to β-lactamase activities from Escherichia coli, Serratia marcescens, and Morganella morganii than cefaclor [3].

β-lactamase stability Antibacterial resistance TEM-1 SHV-1

Cefprozil (CAS 92665-29-7) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Pediatric Acute Otitis Media Where Superior Tissue Penetration and Lower Adverse Event Profile Are Prioritized

Cefprozil should be prioritized over cefaclor or amoxicillin-clavulanate for pediatric acute otitis media based on quantitative evidence of higher and more sustained middle ear fluid concentrations [1], more rapid clinical improvement within 3-5 days of therapy initiation [2], and a significantly lower adverse event rate (11% vs. 20% for amoxicillin-clavulanate) [3]. These advantages are particularly relevant for children who have experienced gastrointestinal intolerance with amoxicillin-clavulanate or require more reliable tissue penetration for effective middle ear pathogen clearance.

Pharyngitis and Tonsillitis Caused by Group A β-Hemolytic Streptococci with Need for High Eradication Rates

For patients with confirmed or suspected group A β-hemolytic streptococcal pharyngitis or tonsillitis, cefprozil offers a significant advantage over cefaclor, with a 7% absolute improvement in pathogen eradication rate (83% vs. 76%, P=0.035) [4]. This higher eradication rate, combined with the convenience of once- or twice-daily dosing compared to three or four times daily for penicillin or erythromycin [5], makes cefprozil a compelling alternative for scenarios where ensuring complete pathogen clearance is critical to prevent suppurative and non-suppurative complications.

Lower Respiratory Tract Infections Where Cefuroxime Axetil Is Considered

In adult patients with lower respiratory tract infections such as acute bacterial exacerbations of chronic bronchitis, cefprozil 500 mg twice daily has demonstrated a clinically and statistically significant 13.5% absolute improvement in response rate compared to cefuroxime axetil 500 mg twice daily (96% vs. 82.5%) [6]. This efficacy differential supports the selection of cefprozil over cefuroxime axetil when both agents are being considered for this indication, particularly in settings where maximizing first-line treatment success is paramount.

Infections in Settings with High Prevalence of β-Lactamase-Producing Pathogens

Cefprozil's enhanced stability to TEM-1 and SHV-1 plasmid-mediated β-lactamases [7], combined with its potent activity against S. pneumoniae (MIC90 0.125 µg/mL, 2-4 fold more active than cefaclor) [8], positions it as a rational choice for empiric therapy in geographic regions or clinical settings where β-lactamase-producing H. influenzae, M. catarrhalis, or other Enterobacteriaceae are frequently encountered. This stability profile reduces the risk of therapeutic failure due to enzymatic degradation of the antibiotic at the infection site.

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